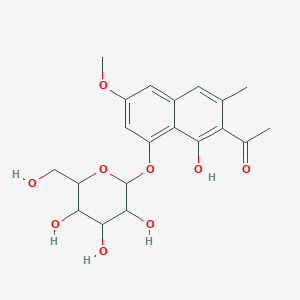

虎杖红素 8-O-葡萄糖苷

描述

Torachrysone 8-O-Glucoside is a natural compound found in the rhizoma of Rheum officinale L . It shows alpha-glucosidase inhibitory activities and may be used for the management of type 2 diabetes .

Molecular Structure Analysis

The molecular formula of Torachrysone 8-O-Glucoside is C20H24O9 . Its molecular weight is 408.399 . More detailed structural information can be found in chemical databases .Chemical Reactions Analysis

Torachrysone 8-O-Glucoside demonstrates potential anti-inflammatory properties. It functions as an effective inhibitor of AR, exhibiting potent effects in clearing reactive aldehydes and reducing inflammation .Physical And Chemical Properties Analysis

The density of Torachrysone 8-O-Glucoside is 1.5±0.1 g/cm3 . Its boiling point is 676.9±55.0 °C at 760 mmHg .科学研究应用

Anti-inflammatory Processes

Torachrysone 8-O-Glucoside has been shown to exhibit remarkable anti-inflammatory effects. It significantly inhibits the Tyr-phosphorylation level of focal adhesion kinase (FAK), which is a key regulator of morphological transformation, and downregulates FAK-mediated transcription of cytoskeleton genes .

Antimicrobial Effects

作用机制

Target of Action

Torachrysone 8-O-Glucoside (TG) primarily targets Aldose Reductase (AR) . AR is an important enzyme involved in the reduction of various aldehyde and carbonyl compounds, including the highly reactive and toxic 4-hydroxynonenal (4-HNE) . This enzyme has been linked to the progression of various pathologies such as atherosclerosis, hyperglycemia, inflammation, and tumors .

Mode of Action

TG functions as an effective inhibitor of AR . It exhibits potent effects in clearing reactive aldehydes and reducing inflammation . TG also significantly inhibits the Tyr-phosphorylation level of focal adhesion kinase (FAK), a key regulator of morphological transformation .

Biochemical Pathways

TG up-regulates the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST) . This leads to the detoxification of 4-HNE by facilitating the conjugation of 4-HNE to glutathione, forming glutathione-4-hydroxynonenal (GS-HNE) . TG also blocks the conversion of GS-HNE to glutathionyl-1,4-dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts .

Pharmacokinetics

The active ingredients of the Polygonum multiflorum Thunb. extract, which includes TG, are quickly absorbed after oral administration . High exposure levels of TG are observed, indicating good bioavailability . Most of the active ingredients are mainly excreted through feces and bile .

Result of Action

TG’s action results in the reduction of inflammation and the clearance of reactive aldehydes . It also prevents the formation of protein adducts and induces severe cellular damage . Moreover, TG greatly restrains LPS-induced morphological transformation of RAW 264.7 cells into M1 type and reduces their adhesion .

Action Environment

The action, efficacy, and stability of TG can be influenced by various environmental factors Further investigations are needed to fully explore this aspect.

安全和危害

未来方向

属性

IUPAC Name |

1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKWPHRULCFTBB-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289219 | |

| Record name | Torachrysone-8-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64032-49-1 | |

| Record name | Torachrysone-8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64032-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torachrysone-8-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

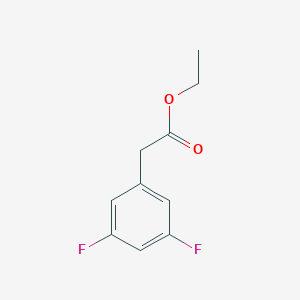

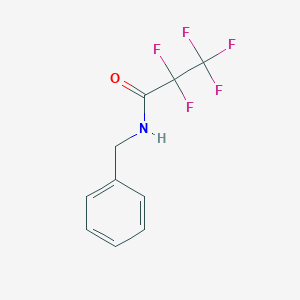

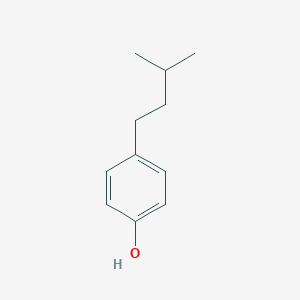

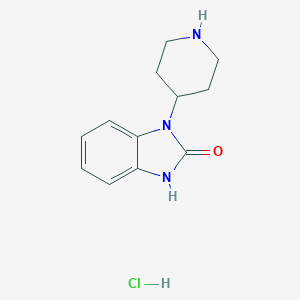

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: From which herbal medicine was Torachrysone 8-O-Glucoside identified as a potential bioactive compound?

A1: Torachrysone 8-O-Glucoside was identified as a potential Parkin-binding agent from the roots and rhizomes of two herbal medicines: Polygoni Cuspidati Rhizoma et Radix and Sophorae Flavescentis Radix [].

Q2: What is the pharmacokinetic behavior of Torachrysone 8-O-Glucoside after oral administration?

A2: A study in rats showed that Torachrysone 8-O-Glucoside, after oral administration of a Radix Polygoni Multiflori extract, is absorbed relatively quickly and exhibits high exposure levels in the liver and kidney. It's primarily excreted through feces and bile [, ].

Q3: Were there any studies conducted to assess the activity of Torachrysone 8-O-Glucoside on Parkin?

A3: While identified as a potential Parkin-binding compound through a novel screening method combining centrifugal ultrafiltration and liquid chromatography/mass spectrometry, further in vitro studies are needed to confirm its direct interaction with Parkin and any subsequent downstream effects [].

A3: Researchers employed a combination of techniques. Initially, centrifugal ultrafiltration was used to separate Torachrysone 8-O-Glucoside from the complex herbal matrix. Identification was achieved using liquid chromatography coupled with mass spectrometry (LC/MS) []. In a separate study focusing on pharmacokinetics, a UPLC-MS/MS method was developed for the simultaneous determination of Torachrysone 8-O-Glucoside and other constituents in rat plasma following oral administration of a Radix Polygoni Multiflori extract [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)